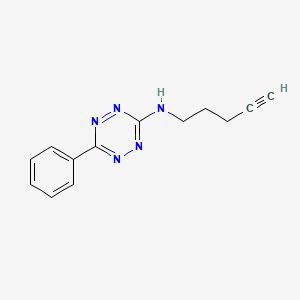
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine is a compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This particular compound is characterized by the presence of a pent-4-yn-1-yl group and a phenyl group attached to the tetrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of 6-phenyl-1,2,4,5-tetrazine with pent-4-yn-1-amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling of the alkyne and the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Substitution: The phenyl and pent-4-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines.
Wissenschaftliche Forschungsanwendungen
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine involves its interaction with molecular targets through its reactive functional groups. The pent-4-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages. The tetrazine ring can undergo inverse electron-demand Diels-Alder reactions, making it useful in bioorthogonal labeling and imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Pentynyl)phthalimide: Used as a pharmaceutical intermediate.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Contains a similar pent-4-yn-1-yl group and is used in organic synthesis.
Uniqueness
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine is unique due to its combination of a tetrazine ring with a pent-4-yn-1-yl group, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to participate in bioorthogonal chemistry makes it particularly valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
95209-17-9 |
|---|---|
Molekularformel |
C13H13N5 |
Molekulargewicht |
239.28 g/mol |
IUPAC-Name |
N-pent-4-ynyl-6-phenyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C13H13N5/c1-2-3-7-10-14-13-17-15-12(16-18-13)11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2,(H,14,17,18) |
InChI-Schlüssel |
FMPWDYOZQMZBNK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCNC1=NN=C(N=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
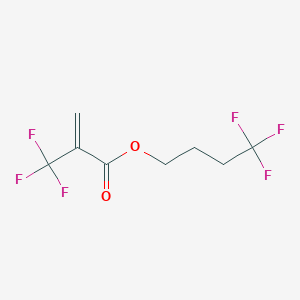
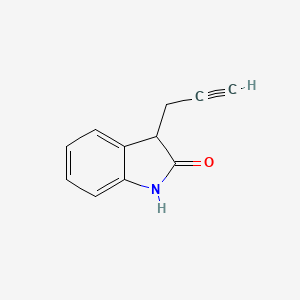
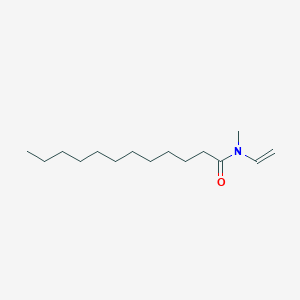
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
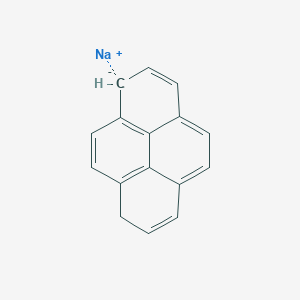
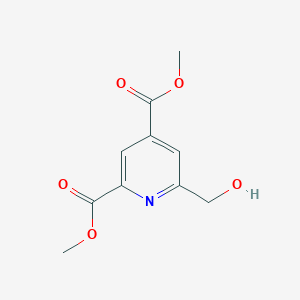
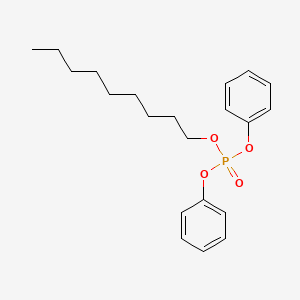
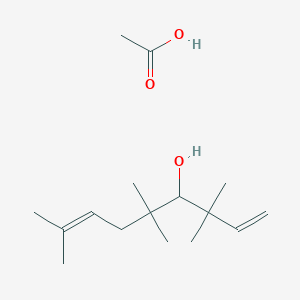
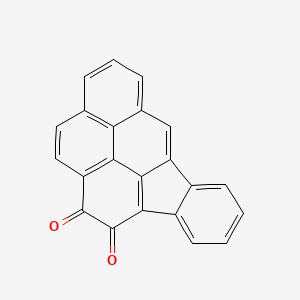
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)

